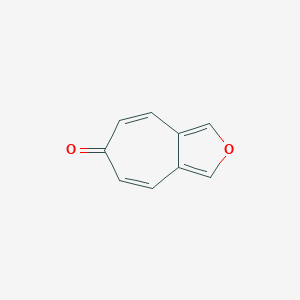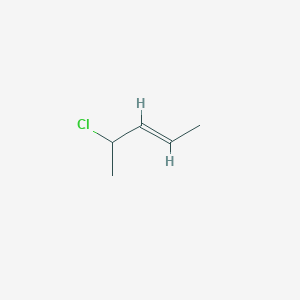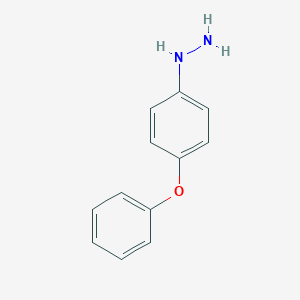
9-Octadecanone
Overview
Description
9-Octadecanone is an organic compound with the molecular formula C18H36O and a molecular weight of 268.4778 g/mol . It is a ketone derived from octadecanoic acid and is characterized by a long hydrocarbon chain with a carbonyl group at the ninth position. This compound is also known by its IUPAC name, This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Octadecanone can be synthesized through various methods, including:
Fries Rearrangement: This method involves the rearrangement of phenyl stearate with aluminum chloride at temperatures ranging from 115°C to 120°C.
Reaction with Stearoyl Chloride: This involves reacting stearoyl chloride with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene.
Reaction with Stearic Acid: Stearic acid reacts with phenol in the presence of zinc chloride, heated together on a sand bath.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
9-Octadecanone undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Octadecanoic acid.
Reduction: 9-Octadecanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
9-Octadecanone has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Octadecanone involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The long hydrocarbon chain can also interact with lipid membranes, affecting their properties and behavior .
Comparison with Similar Compounds
Similar Compounds
Octadecanone: Similar in structure but with the carbonyl group at a different position.
Octadecanoic Acid: Similar hydrocarbon chain but with a carboxyl group instead of a carbonyl group.
9-Octadecanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
9-Octadecanone is unique due to the specific position of the carbonyl group, which influences its chemical reactivity and interactions with other molecules. This positional specificity makes it distinct from other similar compounds and allows for unique applications in various fields .
Properties
IUPAC Name |
octadecan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZRNKKZZATGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334068 | |
| Record name | 9-Octadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18394-00-8 | |
| Record name | 9-Octadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-Methoxy-12-methylbenzo[b]phenanthrene](/img/structure/B103524.png)
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
